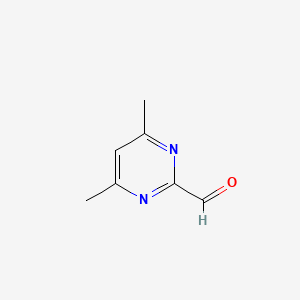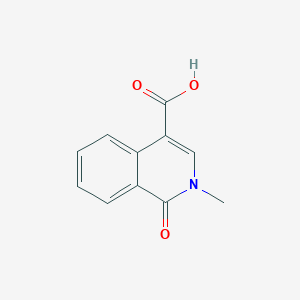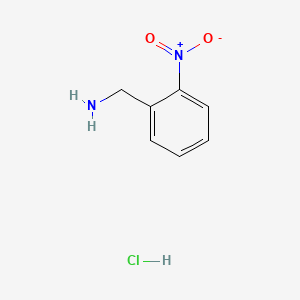
马蜂肽
描述
Polistes mastoparan is a peptide found in wasp venom . It binds to and inhibits CAM (calmodulin), a calcium-binding protein found in eukaryotic cells . It is suggested that a net positive charge on the peptide is important for anti-calmodulin activity because acetylation of the peptides is reported to reduce their inhibitory effect .
Molecular Structure Analysis
Mastoparans are small peptides, commonly tetradecapeptides with an amidated C-terminal . They were originally described for promoting degranulation and the release of histamine in mast cells . This group of peptides is found in the venom of several species of social and solitary wasps .Chemical Reactions Analysis
Mastoparans have a wide variety of biological effects, including mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .Physical And Chemical Properties Analysis
Polistes mastoparan is a binder and inhibitor of calmodulin . Its molecular weight is 1634.96 and its molecular formula is C77H127N21O18 . It is used for research purposes only .科学研究应用
马蜂肽:科学研究应用的全面分析
细胞脱颗粒活性: 马蜂肽因其诱导肥大细胞脱颗粒的能力而被广泛研究。这一过程对于机体的防御机制至关重要,并与G蛋白相关。 该肽通过Mas相关G蛋白偶联受体成员X2 (MRGPRX2)激活肥大细胞,导致涉及Gαq/PLCγ1/IP3/Ca2+流的细胞内信号传导级联 .
抗菌应用: 研究已将马蜂肽确定为抗菌应用的潜在先导化合物。 它们的结构允许设计和优化具有低溶血活性的肽,使其成为开发新型抗菌剂的合适候选者 .
溶血活性表征: 马蜂肽因其溶血活性而得到表征,溶血活性是指溶解红细胞的能力。 这一特性对于理解肽与细胞膜的相互作用以及潜在的治疗应用至关重要 .
分子多样性和构效关系: 马蜂肽的分子多样性已被全面评估,研究探索了它们的结构与其生物活性(如肥大细胞脱颗粒)之间的关系 .
致病菌抗菌敏感性: 体外评估已针对致病菌测试马蜂肽,以确定它们的抗菌敏感性。 这项研究有助于开发新型抗生素和治疗细菌感染的方法 .
设计模拟肽: 基于在黄蜂毒液中发现的天然肽,研究人员设计了模拟肽,以测试各种生物活性,包括抗菌特性和与细胞膜的相互作用 .
作用机制
Target of Action
Polistes mastoparan, a peptide found in wasp venom, primarily targets mast cells, leading to their degranulation . It also targets G proteins, competing with G protein receptors for binding . Furthermore, Polistes mastoparan enhances potassium efflux in Staphylococcus aureus cells, reducing their viability .
Mode of Action
Polistes mastoparan interacts with its targets by promoting degranulation and the release of histamine in mast cells . It also stimulates the GTPase activity of certain subunits, shortening the lifespan of active G proteins . In Staphylococcus aureus cells, Polistes mastoparan enhances potassium efflux, leading to reduced cell viability .
Biochemical Pathways
Polistes mastoparan affects several biochemical pathways. It activates protein G, phospholipase A2, C, and D . It also induces the degranulation of connective tissue mast cells via a G protein-coupled receptor named MRGPRX2 and the Gαq/PLCγ1/IP3/Ca 2+ flux signaling pathway .
Pharmacokinetics
It is known that the potential hemolytic activity of cationic α-helical peptides like polistes mastoparan can limit their clinical applications .
Result of Action
Polistes mastoparan has a wide variety of biological effects. These include mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities . In neutrophils, Polistes mastoparan stimulates the reorganization of the cytoskeleton, production of the phosphatidylinositol 3,4,5-trisphosphate, up-regulated secretion of the complement receptor type 3, and superoxide anion formation .
Action Environment
The action of Polistes mastoparan can be influenced by environmental factors. For instance, the presence of phospholipid membranes can induce a conformational change in Polistes mastoparan, leading to the formation of an α-helical conformation even in an aqueous medium . This conformational change is primarily due to the interaction between the aliphatic side chains of Polistes mastoparan and the hydrophobic interior of the phospholipid membrane .
安全和危害
未来方向
Research has identified new leads for the antimicrobial application of mastoparans and also provided a large chemical space to support the molecular design and optimization of mastoparan family peptides with low hemolytic activity regardless of net charge or amphiphilicity . Four mastoparan peptides, Parapolybia-MP, Mastoparan-like peptide 12b, Dominulin A and Dominulin B, have promise for applications because of their high antimicrobial activity (MIC ≤ 10 μM) and low hemolytic activity (EC 50 ≥ 400 μM) .
属性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUYSBUJKLFGFG-XVGFDQGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H127N21O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1635.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74129-19-4 | |
| Record name | Polistes mastoparan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74129-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)









